molecular formula C26H34N8O4S B10858997 Tozasertib lactate CAS No. 899827-04-4

Tozasertib lactate

Cat. No.: B10858997
CAS No.: 899827-04-4
M. Wt: 554.7 g/mol
InChI Key: MHFUWOIXNMZFIW-WNQIDUERSA-N
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Description

Tozasertib lactate is a potent and selective small-molecule inhibitor of the Aurora kinases, which are essential for cell division. It has shown promise in preclinical studies for its ability to suppress tumor growth by inducing apoptosis in tumor cells where Aurora kinases are overexpressed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tozasertib lactate involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tozasertib lactate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Tozasertib lactate has a wide range of scientific research applications, including:

Mechanism of Action

Tozasertib lactate exerts its effects by inhibiting the activity of Aurora kinases, which are crucial for the proper segregation of chromosomes during cell division. By blocking these kinases, this compound disrupts the cell cycle, leading to apoptosis in rapidly dividing tumor cells. The molecular targets include Aurora kinase A, B, and C, and the pathways involved are related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tozasertib lactate is unique in its potent inhibition of all three Aurora kinases (A, B, and C), making it a versatile tool for studying cell division and a promising candidate for cancer therapy. Its ability to induce apoptosis in tumor cells with overexpressed Aurora kinases sets it apart from other inhibitors .

Properties

CAS No.

899827-04-4

Molecular Formula

C26H34N8O4S

Molecular Weight

554.7 g/mol

IUPAC Name

(2S)-2-hydroxypropanoic acid;N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide

InChI

InChI=1S/C23H28N8OS.C3H6O3/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16;1-2(4)3(5)6/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29);2,4H,1H3,(H,5,6)/t;2-/m.0/s1

InChI Key

MHFUWOIXNMZFIW-WNQIDUERSA-N

Isomeric SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C.C[C@@H](C(=O)O)O

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C.CC(C(=O)O)O

Origin of Product

United States

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